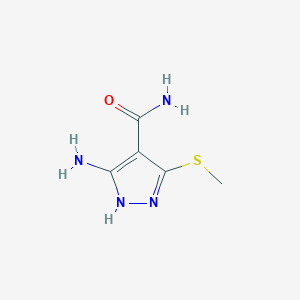

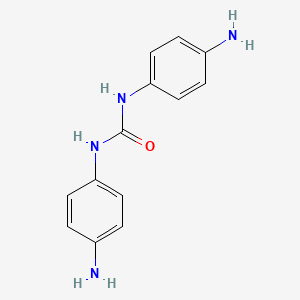

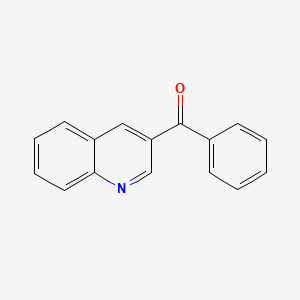

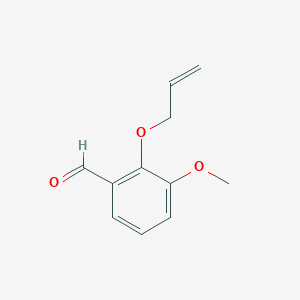

1,3-双(4-氨基苯基)脲

概述

描述

科学研究应用

NSC15364 具有广泛的科学研究应用,包括:

作用机制

NSC15364 通过直接与 VDAC1 相互作用发挥其作用,VDAC1 是一种参与凋亡调节的线粒体膜蛋白 . 通过抑制 VDAC1 寡聚化,NSC15364 阻止线粒体膜上凋亡孔的形成,从而抑制凋亡过程 . 这种相互作用对于维持线粒体功能和防止细胞死亡至关重要 .

与相似化合物的比较

相似化合物

- MeOSuc-Ala-Ala-Pro-Val-pNA

- BDP 558/568 amine

- AC-green

- Naphthalene-1,2-dicarbaldehyde

- Rhodamine 800

- Vari Fluor 532 SE

- Coumarin-PEG2-SCO

- Acridine Orange hydrochloride

- N-(7-Nitrobenzofurazan-4-yl)phallacidin

- WSP-5

- Chromoionophore XIII

- FRETS-VWF73

- Biotin-11-UTP

- BODIPY FL SSE

- 3-HTC

- C.I. Pigment orange 34

- 1,2-Diamino-3,4-ethylenedioxybenzene

- TO-PRO-3 iodide

- Sulfo-CY-5.5 NHS ester

- tripotassium ATTO 647 NHS ester

- Quinoline yellow 2SF

- DiSulfo-ICG-azide disodium

- BODIPY 505/515

- 3-Acetylumbelliferyl β-D-Glucopyranoside

- Ethyl 8’-apo-caroten-8’-oate

- Ac-DNLD-AMC

- Mucicarmine

- Maackia Amurensis Lectin II

- Disperse Red 278

- Solvent blue 97 .

独特性

NSC15364 的独特性在于其对 VDAC1 寡聚化的特异性抑制,这是凋亡过程中的关键步骤 . 这使其成为研究凋亡和开发针对凋亡失调疾病的治疗剂的宝贵工具 .

生化分析

Biochemical Properties

1,3-Bis(4-Aminophenyl)urea plays a significant role in biochemical reactions, particularly in the inhibition of apoptosis. It interacts directly with the mitochondrial membrane protein voltage-dependent anion channel 1 (VDAC1), preventing its oligomerization and thereby inhibiting apoptosis . This interaction is crucial as VDAC1 oligomerization is a prime target for agents designed to modulate apoptosis.

Cellular Effects

1,3-Bis(4-Aminophenyl)urea has notable effects on various types of cells and cellular processes. By inhibiting VDAC1 oligomerization, it prevents the initiation of apoptosis, thereby influencing cell survival . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of VDAC1, which is involved in the regulation of mitochondrial function and energy production.

Molecular Mechanism

At the molecular level, 1,3-Bis(4-Aminophenyl)urea exerts its effects by binding to VDAC1 and preventing its oligomerization . This inhibition of VDAC1 oligomerization is critical in preventing the release of apoptogenic factors from the mitochondria, thereby inhibiting the apoptotic pathway. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in apoptosis regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Bis(4-Aminophenyl)urea have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to 1,3-Bis(4-Aminophenyl)urea can lead to sustained inhibition of apoptosis, with minimal degradation observed in vitro .

Dosage Effects in Animal Models

The effects of 1,3-Bis(4-Aminophenyl)urea vary with different dosages in animal models. At lower doses, the compound effectively inhibits apoptosis without causing significant toxicity . At higher doses, it may exhibit toxic effects, including potential disruption of mitochondrial function and induction of oxidative stress . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

1,3-Bis(4-Aminophenyl)urea is involved in metabolic pathways related to apoptosis regulation. It interacts with enzymes and cofactors that modulate the activity of VDAC1 and other proteins involved in the apoptotic pathway . This compound may also affect metabolic flux and metabolite levels by influencing mitochondrial function and energy production.

Transport and Distribution

Within cells and tissues, 1,3-Bis(4-Aminophenyl)urea is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to the mitochondria, where it exerts its inhibitory effects on VDAC1 oligomerization. The compound’s distribution is crucial for its activity, as it needs to reach the mitochondria to effectively inhibit apoptosis.

Subcellular Localization

1,3-Bis(4-Aminophenyl)urea is primarily localized to the mitochondria, where it interacts with VDAC1 . This subcellular localization is essential for its function, as it allows the compound to directly inhibit VDAC1 oligomerization and prevent the release of apoptogenic factors. The targeting of 1,3-Bis(4-Aminophenyl)urea to the mitochondria may be facilitated by specific targeting signals or post-translational modifications that direct it to this organelle.

准备方法

合成路线及反应条件

NSC15364 的合成涉及 4-硝基苯胺与光气反应生成 1,3-双(4-硝基苯基)脲,然后在盐酸存在下使用铁粉等还原剂还原成 1,3-双(4-氨基苯基)脲 .

工业生产方法

虽然 NSC15364 的具体工业生产方法尚未得到广泛的记录,但一般方法包括扩大实验室合成过程。 这包括优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度 .

化学反应分析

反应类型

NSC15364 经历了几种类型的化学反应,包括:

还原: 前体化合物中的硝基被还原成氨基。

常用试剂和条件

还原: 铁粉和盐酸通常用于将硝基还原成氨基.

取代: 光气用于形成脲键.

主要产品

相似化合物的比较

Similar Compounds

- MeOSuc-Ala-Ala-Pro-Val-pNA

- BDP 558/568 amine

- AC-green

- Naphthalene-1,2-dicarbaldehyde

- Rhodamine 800

- Vari Fluor 532 SE

- Coumarin-PEG2-SCO

- Acridine Orange hydrochloride

- N-(7-Nitrobenzofurazan-4-yl)phallacidin

- WSP-5

- Chromoionophore XIII

- FRETS-VWF73

- Biotin-11-UTP

- BODIPY FL SSE

- 3-HTC

- C.I. Pigment orange 34

- 1,2-Diamino-3,4-ethylenedioxybenzene

- TO-PRO-3 iodide

- Sulfo-CY-5.5 NHS ester

- tripotassium ATTO 647 NHS ester

- Quinoline yellow 2SF

- DiSulfo-ICG-azide disodium

- BODIPY 505/515

- 3-Acetylumbelliferyl β-D-Glucopyranoside

- Ethyl 8’-apo-caroten-8’-oate

- Ac-DNLD-AMC

- Mucicarmine

- Maackia Amurensis Lectin II

- Disperse Red 278

- Solvent blue 97 .

Uniqueness

NSC15364 is unique due to its specific inhibition of VDAC1 oligomerization, which is a critical step in the apoptotic process . This makes it a valuable tool for studying apoptosis and developing therapeutic agents targeting diseases where apoptosis is dysregulated .

属性

IUPAC Name |

1,3-bis(4-aminophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,14-15H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPWYRGGJSHAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280079 | |

| Record name | 1,3-Bis(4-Aminophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4550-72-5 | |

| Record name | 1,3-Bis(4-Aminophenyl)urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis(4-Aminophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,3-Bis(4-Aminophenyl)urea suitable for creating porous organic polymers?

A: 1,3-Bis(4-Aminophenyl)urea possesses a unique structure that makes it ideal for constructing porous organic polymers (POPs). The molecule features two amine groups (-NH2) positioned at opposite ends, allowing it to react with suitable linkers and form extended, repeating networks. [, ] These networks create the porous structure characteristic of POPs. Additionally, the urea group (-NH-CO-NH-) within the molecule contributes to the material's stability and can participate in hydrogen bonding, potentially influencing guest molecule interactions within the pores. [, ]

Q2: How does incorporating Palladium into a 1,3-Bis(4-Aminophenyl)urea-based porous organic polymer affect its performance in electrochemical sensing?

A: Research has shown that incorporating Palladium nanoparticles into a 1,3-Bis(4-Aminophenyl)urea-based porous organic polymer (Pd@TU-POP) significantly enhances its ability to detect rutin electrochemically. [] The Palladium nanoparticles act as electrocatalysts, facilitating the oxidation of rutin and reducing the overpotential required for detection. This translates to a more sensitive and efficient sensor. Furthermore, the porous structure of the polymer provides excellent structural support for the Palladium nanoparticles, ensuring their even distribution and stability, which contributes to the sensor's overall performance and lifespan. []

Q3: Can 1,3-Bis(4-Aminophenyl)urea-based porous organic polymers be used for size-selective catalysis?

A: Yes, research indicates that a 1,3-Bis(4-Aminophenyl)urea-based covalent organic framework (COF), a specific type of porous organic polymer, named TpMU, exhibits size-selective catalytic activity. [] This COF, synthesized by reacting 1,3-Bis(4-Aminophenyl)urea with 1,3,5-Triformylphloroglucinol, displays high crystallinity and a well-defined pore structure, confirmed through techniques like Powder X-ray Diffraction and Nitrogen adsorption isotherm analysis. [] This specific pore structure allows TpMU to selectively catalyze reactions based on the size of the reactant molecules, making it a promising material for applications requiring precise control over reaction products. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromoimidazo[2,1-b]thiazole](/img/structure/B1267435.png)

![5-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1267448.png)

![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)